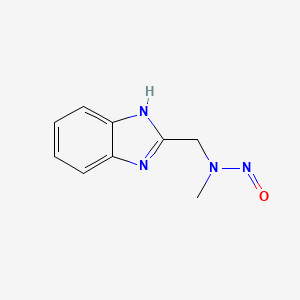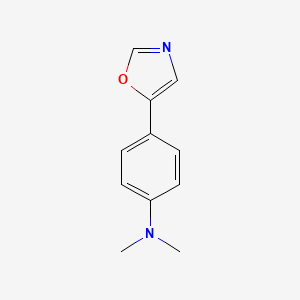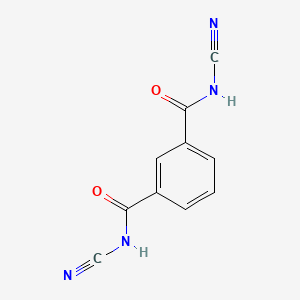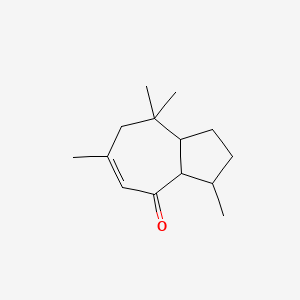![molecular formula C17H27NO3 B14374152 N-[6-(5-Hydroxy-2-methoxyphenyl)-6-methylheptan-2-YL]acetamide CAS No. 89644-79-1](/img/structure/B14374152.png)
N-[6-(5-Hydroxy-2-methoxyphenyl)-6-methylheptan-2-YL]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(5-Hydroxy-2-methoxyphenyl)-6-methylheptan-2-YL]acetamide is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(5-Hydroxy-2-methoxyphenyl)-6-methylheptan-2-YL]acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the heptan-2-yl chain, followed by the introduction of the hydroxy and methoxy groups through electrophilic aromatic substitution reactions. The final step involves the acylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[6-(5-Hydroxy-2-methoxyphenyl)-6-methylheptan-2-YL]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[6-(5-Hydroxy-2-methoxyphenyl)-6-methylheptan-2-YL]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[6-(5-Hydroxy-2-methoxyphenyl)-6-methylheptan-2-YL]acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The acetamide group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetanilide: Another related compound with an acetamide group attached to an aromatic ring.
Uniqueness
N-[6-(5-Hydroxy-2-methoxyphenyl)-6-methylheptan-2-YL]acetamide is unique due to its specific substitution pattern and the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
89644-79-1 |
|---|---|
Molekularformel |
C17H27NO3 |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
N-[6-(5-hydroxy-2-methoxyphenyl)-6-methylheptan-2-yl]acetamide |
InChI |
InChI=1S/C17H27NO3/c1-12(18-13(2)19)7-6-10-17(3,4)15-11-14(20)8-9-16(15)21-5/h8-9,11-12,20H,6-7,10H2,1-5H3,(H,18,19) |
InChI-Schlüssel |
JJRAFMPYSFHGQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(C)(C)C1=C(C=CC(=C1)O)OC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


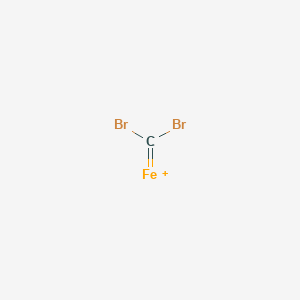
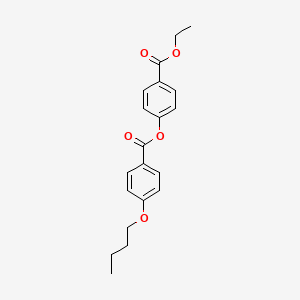
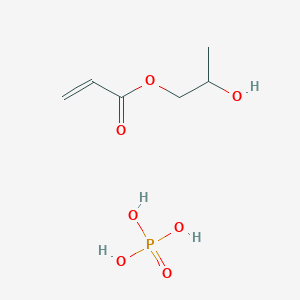
![2b-Methoxy-2a-methyldecahydroindeno[2,1-b]oxete](/img/structure/B14374087.png)

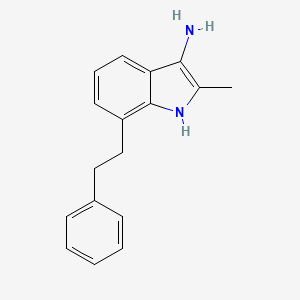
![2-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]ethan-1-ol](/img/structure/B14374093.png)
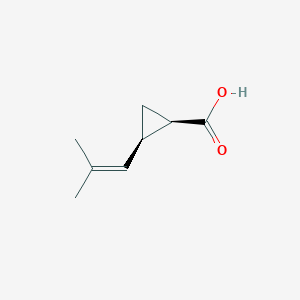
![3-[3-(Piperidin-1-yl)propyl]phenol](/img/structure/B14374119.png)
